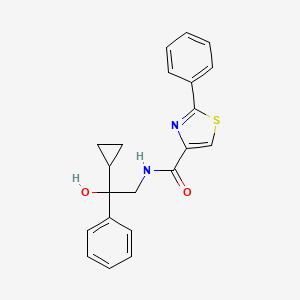

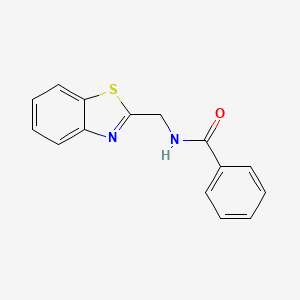

N-(1,3-benzothiazol-2-ylmethyl)benzamide

説明

“N-(1,3-benzothiazol-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C15H12N2OS . It has a molecular weight of 268.34 . The compound is in powder form and is stored at room temperature .

Synthesis Analysis

The synthesis of N-(1,3-benzothiazol-2-ylmethyl)benzamide involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). This process yields a series of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields under relatively milder reaction conditions using dimethyl formamide as a solvent .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12N2OS/c18-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)19-14/h1-9H,10H2,(H,16,18) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a melting point of 149-150°C . It is a powder and is stored at room temperature .科学的研究の応用

Crystal Structure Analysis

N-(Benzo[d]thiazol-2-yl)benzamide has been studied for its solid-state arrangement, absorption, and fluorescence properties . The functionalization of this compound with a nitro (NO2) substituent influences these properties . The solid-state architectures of these compounds are dominated by the N−H···N and C−H···O intermolecular hydrogen bonds and are further stabilized by other weak interactions .

Anti-inflammatory Properties

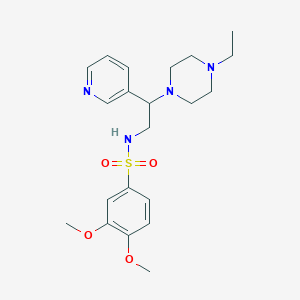

N-(Benzo[d]thiazol-2-yl)benzamide derivatives have been synthesized and evaluated for their anti-inflammatory properties . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Anti-cancer Activities

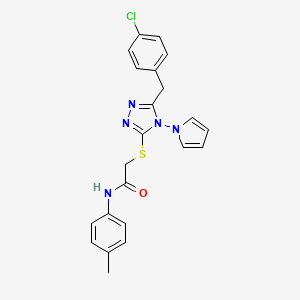

Benzothiazole-2-thiol derivatives, which are related to N-(Benzo[d]thiazol-2-yl)benzamide, have shown potent and broad-spectrum anti-cancer activities .

Protein Tyrosine Phosphatase 1B Inhibitors

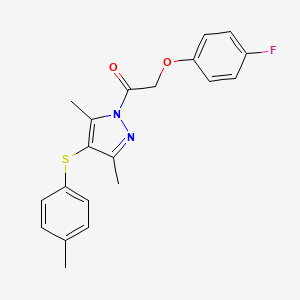

Acetamidobenzoic acid derivatives of N-(Benzo[d]thiazol-2-yl)benzamide have been designed, synthesized, and evaluated as a novel class of protein tyrosine phosphatase 1B inhibitors with therapeutic potential for Type II diabetes .

Antibacterial Agents

N’-(1,3-benzothiazol-2-yl)-arylamide derivatives have been synthesized and evaluated as antibacterial agents . Compounds possessing a thiophene ring attached to the benzothiazole moiety via amide linkage exhibited maximum activity against Staphylococcus aureus .

Complex Formation with Cu(II) and Hg(II)

N-(benzothiazol-2-yl)benzamide has been used in the preparation of Cu(II) and Hg(II) complexes, which have shown promising antibacterial activity . The complexes were more effective than amikacin against Staphylococcus epidermidis .

Safety and Hazards

The compound has been classified under the GHS07 hazard class. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

The primary target of N-(Benzo[d]thiazol-2-ylmethyl)benzamide is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

N-(Benzo[d]thiazol-2-ylmethyl)benzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins from arachidonic acid . This disruption can lead to a decrease in inflammation and pain, as prostaglandins are known to enhance the sensitivity of pain receptors and cause inflammation .

Result of Action

The inhibition of COX enzymes by N-(Benzo[d]thiazol-2-ylmethyl)benzamide results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, as prostaglandins are involved in these processes . In fact, certain derivatives of this compound have shown significant anti-inflammatory activities .

特性

IUPAC Name |

N-(1,3-benzothiazol-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-15(11-6-2-1-3-7-11)16-10-14-17-12-8-4-5-9-13(12)19-14/h1-9H,10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQZKWAXOBMOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2954984.png)

![[2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2954989.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2954996.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2955004.png)